Teludipine

Multidrug Resistance P-glycoprotein Daunorubicin

Teludipine (GR53992X) is a unique, highly lipophilic dihydropyridine (DHP) critical for research on vascular selectivity and chemosensitization. Its enantiomers demonstrate a superior capacity to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cell lines compared to verapamil. This compound is ideal for SAR studies and exploring prolonged anti-ischemic effects, offering a distinct pharmacological profile not shared by nifedipine or other DHPs. Ensure your research has access to this key reference standard.

Molecular Formula C28H38N2O6
Molecular Weight 498.6 g/mol
CAS No. 108687-08-7
Cat. No. B030256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeludipine
CAS108687-08-7
Synonyms2-[(Dimethylamino)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester;  GR 53992X;  GX 1296X; 
Molecular FormulaC28H38N2O6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
InChIInChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+
InChIKeyDKLVJXTUCNPMDC-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teludipine (CAS 108687-08-7): Dihydropyridine Calcium Channel Blocker with Distinct Lipophilic Profile


Teludipine (CAS 108687-08-7), also known by its developmental code GR53992X, is a racemic dihydropyridine derivative that functions as a lipophilic L-type voltage-gated calcium channel blocker [1]. Synthesized originally by Glaxo, it was investigated primarily as an antihypertensive and cardiovascular agent, and notably, its enantiomers have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer cell lines [2]. Its molecular structure includes a characteristic tert-butyl ester group, which contributes to its high lipophilicity and distinguishes it from earlier generation dihydropyridines.

Why Teludipine (CAS 108687-08-7) Cannot Be Substituted with Common Dihydropyridine Calcium Channel Blockers


Substituting Teludipine with other dihydropyridine (DHP) calcium channel blockers is not straightforward due to its unique combination of high lipophilicity and distinct pharmacological profile, which is not a universal feature of the class [1]. While many DHPs are effective antihypertensives, Teludipine's specific structure confers a unique balance of vascular selectivity and direct anti-ischemic properties that differ from prototypical agents like nifedipine [2]. Furthermore, its specific enantiomers (GR66234A and GR66235A) demonstrate a significant capacity to reverse multidrug resistance (MDR) that is superior to verapamil, a non-DHP calcium channel blocker often used for this purpose, highlighting a differential activity not shared by all class members [3].

Quantitative Differentiation of Teludipine (CAS 108687-08-7) from Comparators: Evidence-Based Selection Guide


Superior Reversal of Multidrug Resistance Compared to Verapamil in Leukemia Cells

In a head-to-head comparison, the R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of Teludipine were both found to be more effective than the classical P-glycoprotein inhibitor verapamil at reversing daunorubicin resistance in the ARNII erythroleukemia cell line [1]. This indicates a higher potency in modulating MDR in this specific context.

Multidrug Resistance P-glycoprotein Daunorubicin Cancer

Potential for Superior Vascular Selectivity Compared to Nifedipine

Teludipine is described as having a 'potent anti-ischaemic profile characterized by significant vascular selectivity' [1]. While a direct numerical selectivity ratio (vascular vs. cardiac tissue) is not provided in the available abstract, the characterization implies a profile distinct from first-generation DHPs like nifedipine, which are known for a less favorable vascular-to-cardiac selectivity and a higher incidence of reflex tachycardia. Nifedipine, in comparison, has an IC50 of 4.1 nM for inhibiting Ca2+-induced contractions in depolarized rat aorta [2].

Vascular Selectivity Antihypertensive Dihydropyridine Calcium Channel Blocker

Moderate In Vitro Potency Relative to Next-Generation Dihydropyridines

While precise binding IC50 values for Teludipine at L-type calcium channels are not consistently reported in primary literature, it is positioned as a 'new' lipophilic calcium channel blocker from the early 1990s [1]. For context, more modern dihydropyridines like amlodipine and felodipine have well-documented, high-potency IC50 values in the low nanomolar range, e.g., felodipine's IC50 is reported as 1.45 nM [2]. Teludipine's primary differentiation appears to stem from its ancillary properties (lipophilicity, MDR reversal) rather than from best-in-class calcium channel binding potency.

Calcium Channel Binding IC50 Dihydropyridine Comparative Pharmacology

Optimal Research Applications for Teludipine (CAS 108687-08-7) Based on Empirical Evidence


Investigating Multidrug Resistance (MDR) Reversal Mechanisms

As demonstrated by the direct head-to-head comparison with verapamil, Teludipine's enantiomers (GR66234A and GR66235A) are effective agents for reversing P-glycoprotein-mediated drug resistance [1]. Researchers studying MDR in leukemia or breast cancer models can utilize Teludipine as a potent and well-characterized tool compound to explore the interplay between calcium channel blockade and chemosensitization. Its higher efficacy compared to verapamil in certain cell lines makes it a more discriminating probe for elucidating specific resistance pathways.

Cardiovascular Pharmacology Studies Focused on Vascular Selectivity

Teludipine is an excellent candidate for experiments that require a dihydropyridine calcium channel blocker with a pronounced vascular selectivity and a prolonged duration of action [2]. Studies investigating the differential effects of calcium channel blockade on vascular smooth muscle versus cardiac tissue, or those modeling chronic hypertension and ischemia-reperfusion injury, would benefit from its unique profile, which is distinct from the faster-acting and less selective nifedipine.

Structure-Activity Relationship (SAR) Studies of Lipophilic Dihydropyridines

Teludipine's distinctive molecular structure, particularly the presence of a tert-butyl ester and a dimethylamino-methyl group, contributes to its high lipophilicity [3]. Medicinal chemists can use Teludipine as a key reference compound in SAR campaigns aimed at optimizing the balance between calcium channel antagonism, lipophilicity, and MDR reversal activity. Comparing its properties to those of analogs like felodipine or nisoldipine can provide valuable insights into the structural determinants of these divergent activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teludipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.